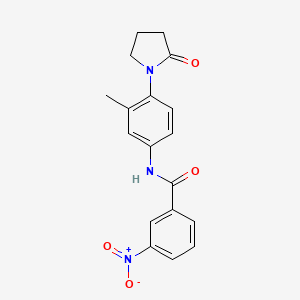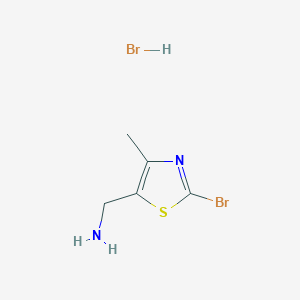![molecular formula C15H18N2O4 B2967230 N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide CAS No. 2197480-55-8](/img/structure/B2967230.png)
N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide, commonly known as MO-PBA, is a chemical compound with potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of MO-PBA is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MO-PBA can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MO-PBA has been shown to have multiple biochemical and physiological effects. In addition to inhibiting HDAC activity, MO-PBA can also induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, MO-PBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MO-PBA has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, MO-PBA also has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells. Careful attention must be paid to the concentration and delivery method of MO-PBA in lab experiments.
Orientations Futures
There are several future directions for MO-PBA research, including exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MO-PBA and its effects on gene expression. Finally, the development of more efficient and scalable synthesis methods for MO-PBA could enable its widespread use in scientific research.
Méthodes De Synthèse
MO-PBA can be synthesized using various methods, including the reaction of 4-aminobenzamide with (R)-glycidyl butyrate, followed by the hydrolysis of the resulting product. Another method involves the reaction of 4-aminobenzamide with (R)-3-methoxyoxirane-2-carboxylic acid, followed by the acylation of the resulting product. The synthesis of MO-PBA requires careful attention to detail to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
MO-PBA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MO-PBA can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, MO-PBA has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases.
Propriétés
IUPAC Name |
N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-21-9-13(12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLISWOVNFWHB-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)


![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)


![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)



